molecular formula C3H2N2S B1215190 2H-Imidazole-2-thione CAS No. 24684-03-5

2H-Imidazole-2-thione

Cat. No.: B1215190
CAS No.: 24684-03-5
M. Wt: 98.13 g/mol
InChI Key: NBGMRMDAEWWFIR-UHFFFAOYSA-N
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Description

2H-Imidazole-2-thione is a heterocyclic compound characterized by a five-membered ring containing nitrogen and sulfur atoms. This compound is known for its unique chemical properties and biological activities, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2H-Imidazole-2-thione can be synthesized through several methods. One common approach involves the reaction of imidazole with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding imidazole-2-thione. Another method includes the cyclization of thiourea with α-haloketones under basic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2H-Imidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2H-Imidazole-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Imidazole-2-thione involves its interaction with various molecular targets. It can act as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of the DNA. Additionally, it can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. These interactions lead to DNA damage and cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

  • Benzothiazole-2-thione
  • Benzoxazole-2-thione
  • Imidazolidine-2-thione

Comparison: 2H-Imidazole-2-thione is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. Compared to benzothiazole-2-thione and benzoxazole-2-thione, it has a different electronic distribution, which affects its reactivity and biological activity. Imidazolidine-2-thione, on the other hand, has a similar sulfur-containing ring but differs in its overall structure and properties .

Properties

IUPAC Name

imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2S/c6-3-4-1-2-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGMRMDAEWWFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179416
Record name 2H-Imidazole-2-thione
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Molecular Weight

98.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24684-03-5
Record name 2H-Imidazole-2-thione
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Record name 2H-Imidazole-2-thione
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Record name 2H-Imidazole-2-thione
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Record name 2H-imidazole-2-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Imidazole-2-thione
Customer
Q & A

Q1: What is the molecular formula and weight of imidazole-2-thione?

A1: The molecular formula of imidazole-2-thione is C3H4N2S, and its molecular weight is 100.14 g/mol.

Q2: What are the characteristic spectroscopic data for imidazole-2-thione?

A2: Imidazole-2-thiones are characterized by strong IR absorption bands attributed to C=S stretching vibrations. For example, derivative 3-chloro-3-(chlorosulfanyl)-2,2,4,4-tetramethylcyclobutanone exhibits a C=O absorption band at 1791 cm−1. [] Additionally, 1H and 13C NMR spectroscopy are valuable tools for structural elucidation, providing information about the chemical environment of protons and carbons within the molecule. [, , ]

Q3: What is a common synthetic approach for preparing imidazole-2-thiones?

A3: One common synthetic strategy involves the reaction of α-thiocyanatoketones with nitrogen nucleophiles. For instance, reacting α-bromopropiophenone with a thiocyanato group, followed by a ring closure reaction with hydroxylamine hydrochloride, can yield 3-hydroxy-5-methyl-4-phenylthiazol-2(3H)-iminium chloride or 1-hydroxy-4-methyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, depending on the reaction conditions. []

Q4: How can disubstituted imidazole-2-thiones be synthesized?

A4: Disubstituted imidazole-2-thiones can be synthesized by condensing thiourea derivatives with α-hydroxy ketones. This method allows for variations in substituents at the 1- and 3-positions of the imidazole ring. []

Q5: What is the significance of the ambivalent nucleophilicity of imidazole-2-thiones?

A5: Imidazole-2-thiones demonstrate ambivalent nucleophilicity, reacting with electrophiles through either the sulfur or the N(3) atom. [, ] This property allows for diverse reactivity and the synthesis of various derivatives. For example, they react with dimethyl acetylenedicarboxylate via sulfur to yield 2-[(1H-imidazol-2-yl)sulfanyl]fumarates, while reacting with phenylisocyanate through the N(3) atom produces 2,3-dihydro-2-thioxo-1H-imidazole-1-carboxamides. [, ]

Q6: How can imidazole-2-thiones be used in the synthesis of polynuclear heterocyclic compounds?

A6: The thioureide moiety present in imidazole-2-thiones makes them valuable building blocks for synthesizing fused polynuclear heterocyclic systems with potential biological activities. []

Q7: Can imidazole-2-thiones act as ligands in coordination chemistry?

A7: Yes, imidazole-2-thiones can act as ligands in coordination complexes with various transition metals. They typically coordinate through the sulfur atom, forming stable complexes with diverse geometries. [, , , , ] These complexes have found applications in catalysis and material science.

Q8: What are some examples of imidazole-2-thione-based metal complexes and their applications?

A8: Imidazole-2-thione-based copper complexes have shown potential in dye adsorption and photocatalysis. [] Nickel complexes with imidazole-2-thione ligands have been investigated as catalysts for norbornene polymerization. [] Additionally, ruthenium(II) and osmium(II) complexes with imidazole-2-thione ligands have demonstrated promising chemotherapeutic activities. []

Q9: How does the structure of imidazole-2-thione impact its biological activity?

A9: Modifications to the imidazole-2-thione structure can significantly affect its biological activity. For instance, studies on dopamine beta-hydroxylase (DBH) inhibitors revealed the importance of the thione sulfur atom for optimal activity and explored the effect of different bridging chain lengths and substituents on potency. [, ]

Q10: What is known about the stability of imidazole-2-thiones?

A10: Imidazole-2-thiones exhibit varying stability depending on their substituents and environmental conditions. Some derivatives, like mesoionic 6-substituted 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones, act as prodrugs for methimazole, readily hydrolyzing under alkaline conditions to release the active compound. [] Other derivatives, especially those coordinated to metal centers, demonstrate enhanced stability, making them suitable for applications in catalysis and medicinal chemistry.

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